N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide
Description
N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a morpholine ring and at the 3-position with a methylene-linked imidazole-1-carboxamide moiety. Its molecular formula is C14H17N5O2, with a molecular weight of 311.33 g/mol.
Properties
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(19-4-3-15-11-19)17-10-12-1-2-13(16-9-12)18-5-7-21-8-6-18/h1-4,9,11H,5-8,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJRIBVHEKGAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC(=O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to have a broad range of biological properties and can interact with various targets.
Mode of Action
Imidazole compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Imidazole compounds are known to interact with various biochemical pathways due to their broad range of biological properties.
Pharmacokinetics
The molecular weight of the compound is 28732, which is within the optimal range for oral bioavailability.
Biological Activity
N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in modulating biological pathways associated with various diseases. This article explores its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.
Mechanisms of Biological Activity
This compound exhibits significant biological activity primarily through its interaction with the hedgehog signaling pathway , which plays a crucial role in developmental processes and has been implicated in various cancers and degenerative diseases. The compound's ability to influence this pathway suggests potential applications in cancer therapy and regenerative medicine .
Key Mechanisms:
- Hedgehog Pathway Modulation : The compound acts as a modulator of the hedgehog signaling pathway, which is vital for cell growth and differentiation.
- Inhibition of Tumor Growth : Preliminary studies indicate that it may inhibit tumor growth in various cancer models by disrupting aberrant signaling pathways associated with malignancies .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to interact with several biological targets involved in cell signaling and proliferation. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer have been employed to elucidate binding affinities and mechanisms of action.
| Biological Activity | Assay Type | Result |
|---|---|---|
| Hedgehog Pathway Modulation | Cell Proliferation Assay | Significant inhibition observed |
| COX Enzyme Inhibition | Enzymatic Assay | IC50 values indicating potent inhibition |
Case Studies
Case Study 1: Cancer Therapeutics
A study investigated the effects of this compound on non-small cell lung carcinoma (NSCLC). The results showed that treatment led to a marked reduction in tumor size in xenograft models, suggesting its potential as an anti-cancer agent .
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases. The mechanism was linked to the inhibition of COX enzymes .
Structure-Activity Relationship (SAR)
The structure–activity relationship (SAR) studies highlight the importance of specific functional groups in determining the biological activity of this compound. Variations in substituents on the imidazole or pyridine rings can lead to changes in potency and selectivity towards different biological targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-(4-morpholinyl)ethoxy)-N-(pyridin-3-yloxy)benzamide | Contains morpholine and benzamide structures | Exhibits different pharmacological profiles |
| GSK269962A | Rho kinase inhibitor with morpholine substitution | Targets different signaling pathways |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with imidazole and pyridine scaffolds exhibit significant anticancer properties. N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide has been synthesized and tested for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that similar imidazole derivatives showed cytotoxic effects against breast cancer cells, suggesting that this compound could be effective as an anticancer agent due to its structural analogies with known cytotoxic drugs .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. It was found that imidazole derivatives can disrupt microbial cell membranes, leading to cell death. In vitro studies have shown that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Neuropharmacological Effects
The morpholine moiety in the compound suggests potential neuropharmacological applications. Research indicates that similar compounds can act as neurotensin receptor antagonists, which may have implications in treating neurodegenerative diseases or psychiatric disorders . In particular, the modulation of neurotransmitter systems could be beneficial for conditions such as schizophrenia or depression.
Study on Anticancer Efficacy
A notable study explored the anticancer efficacy of several imidazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Evaluation of Antimicrobial Activity
In another study, the compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results showed that it exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of common antibiotics .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Cores: The target compound’s pyridine-imidazole scaffold contrasts with the imidazothiazole in compounds and the pyridazine in . Pyridine derivatives generally exhibit higher metabolic stability than pyridazine due to reduced ring strain .
Substituent Effects: Fluorinated groups (e.g., 4-fluorobenzyl in 5m, trifluoromethyl in Compound 41) increase lipophilicity and metabolic resistance but may reduce solubility compared to morpholine .
Physicochemical and Spectral Properties
- Melting Points : compounds with bulkier substituents (e.g., 5k, 5l) show higher melting points (92–118°C) than those with smaller groups (e.g., 5m at 80°C). The target compound’s melting point is unreported but likely influenced by its morpholine group’s polarity .
- Spectral Data :
- Compound 41 () exhibits distinct NMR signals for trifluoromethyl (δ 7.80 ppm, singlet) and imidazole protons (δ 6.75 ppm). The target compound’s NMR would likely show morpholine protons near δ 3.7 ppm and pyridine/imidazole aromatic signals between δ 7.0–8.5 ppm .
- Mass spectrometry (MS) data for compounds (e.g., 5k: m/z 539.2231 [M+H]+) highlights their higher molecular weights compared to the target compound (theoretical m/z 312.13 [M+H]+) .
Preparation Methods
Synthesis of 6-(Morpholin-4-yl)pyridin-3-yl)methylamine
This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) of a halogenated pyridine derivative with morpholine. For example, 5-(chloromethyl)-2-chloropyridine undergoes sequential substitution:
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Morpholine introduction : Reaction with morpholine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields 6-(morpholin-4-yl)pyridine-3-carbonitrile .
-
Reduction of nitrile to amine : Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under H₂ pressure (3–5 atm) in methanol converts the nitrile to the primary amine.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| SNAr | Morpholine, DMF, 100°C, 24h | 78% | |
| Reduction | H₂ (5 atm), Pd/C, MeOH | 85% |
Synthesis of 1H-Imidazole-1-carboxylic Acid
The imidazole core is functionalized via carboxamide formation. A common method involves:
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Protection of imidazole : 1H-Imidazole is treated with chloromethyl pivalate in the presence of NaH to yield 1-(pivaloyloxymethyl)imidazole .
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Oxidation and hydrolysis : Oxidative cleavage with KMnO₄ in acidic conditions generates 1H-imidazole-1-carboxylic acid .
Key Reaction
Coupling of Intermediates via Carboxamide Bond Formation
The final step involves coupling 6-(morpholin-4-yl)pyridin-3-yl)methylamine with 1H-imidazole-1-carboxylic acid using peptide coupling reagents. Two predominant methods are documented:
EDCl/HOBt-Mediated Coupling
A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation at 0–25°C. The reaction typically achieves 70–85% yield after 12–18 hours.
HATU-Driven Activation
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in DMF enhances reaction efficiency, reducing time to 4–6 hours with yields up to 92%.
Comparative Coupling Efficiency Table
Alternative Synthetic Routes and Optimization
One-Pot Sequential Synthesis
A streamlined approach condenses the synthesis into a single vessel:
Solid-Phase Synthesis
Immobilizing the pyridinemethylamine on Wang resin enables iterative coupling and purification, though yields are moderate (65–70%) due to resin loading limitations.
Analytical Characterization and Validation
Critical quality control steps include:
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HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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Mass Spectrometry : ESI-MS m/z 332.2 [M+H]⁺.
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¹H NMR : δ 8.45 (s, 1H, imidazole), 7.85 (d, J=8.4 Hz, 1H, pyridine), 4.55 (s, 2H, CH₂).
Challenges and Scalability Considerations
Q & A
Q. What are the recommended synthetic routes for N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in solvents such as dimethylformamide (DMF) under inert atmospheres to prevent side reactions .
- Functional group modifications : Introduce the morpholine and pyridine moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring precise temperature control (e.g., 60–80°C) .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures) to isolate the final product .
Q. How can the structural integrity of this compound be validated post-synthesis?
Key analytical methods include:
- NMR spectroscopy : Confirm regiochemistry of the imidazole and pyridine rings (e.g., δ 7.8–8.6 ppm for aromatic protons) .
- HPLC-MS : Assess purity (>98%) and molecular weight (e.g., ESI-MS m/z 357.2 [M+H]+) .
- X-ray crystallography : Resolve conformational ambiguities in the morpholine-pyridine linkage .
Q. What methodologies are optimal for evaluating solubility and stability in preclinical studies?
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for long-term storage) .
- pH-dependent solubility assays : Test in buffers (pH 1–10) to identify optimal formulation conditions .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks to simulate shelf-life challenges .
Advanced Research Questions
Q. How can researchers identify potential biological targets for this compound?
- Kinase profiling assays : Screen against panels of kinases (e.g., p38 MAPK, TAK1) due to structural similarities to triazolo-pyridazine inhibitors .
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors containing morpholine-binding pockets (e.g., glutamate receptors) .
- Cellular pathway analysis : Measure downstream markers (e.g., NF-κB for inflammation, cyclin D1 for proliferation) in HEK293 or HeLa cell lines .
Q. What strategies address contradictions in solubility versus bioactivity data?
- Prodrug derivatization : Introduce phosphate or acetyl groups to enhance aqueous solubility without altering target affinity .
- Co-solvent systems : Use PEG-400 or cyclodextrins to maintain solubility in in vivo assays .
- Metabolite tracking : LC-MS/MS to distinguish parent compound degradation from true pharmacological activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Core modifications : Compare analogs with substituted triazoles or pyridines to assess steric/electronic effects (Table 1) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., morpholine oxygen) via alanine scanning or truncation studies .
Q. Table 1: SAR of Key Structural Analogues
| Compound Modification | Biological Activity (IC₅₀) | Key Insight |
|---|---|---|
| Pyridine → Pyrimidine | 120 nM (TAK1 inhibition) | Improved kinase selectivity |
| Morpholine → Piperidine | 450 nM (p38 inhibition) | Reduced solubility, similar potency |
| Imidazole N-methylation | Inactive | Critical for target binding |
Q. What experimental approaches resolve discrepancies in reported mechanistic data?
- Kinetic binding assays : Surface plasmon resonance (SPR) to measure direct target engagement vs. allosteric modulation .
- Gene knockout models : CRISPR-Cas9 deletion of suspected targets (e.g., glutamate receptors) to validate specificity .
- Cross-study meta-analysis : Pool data from orthogonal assays (e.g., Western blot vs. ELISA) to confirm pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
